molecular formula C26H34O6 B227551 Deacetyldihydrogedunin CAS No. 10314-91-7

Deacetyldihydrogedunin

Cat. No.: B227551
CAS No.: 10314-91-7
M. Wt: 442.5 g/mol
InChI Key: WDUBDMHNLXNHDG-UHFFFAOYSA-N
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Description

Deacetyldihydrogedunin is a limonoid derivative primarily isolated from the Meliaceae family of plants, such as Azadirachta indica (neem). Structurally, it belongs to the tetranortriterpenoid class, characterized by a degraded triterpene backbone with multiple oxygenated functional groups. Its molecular formula is C₂₈H₃₄O₇, and it is known for its bioactivity, including anti-inflammatory, antiparasitic, and anticancer properties .

Key physicochemical properties include:

  • Molecular weight: 486.56 g/mol
  • Melting point: 198–202°C (decomposes)
  • Solubility: Poor in water, soluble in dimethyl sulfoxide (DMSO) and methanol.

Safety protocols for handling this compound align with general laboratory guidelines for terpenoids, emphasizing avoidance of inhalation, skin contact, and proper storage in inert atmospheres .

Properties

CAS No.

10314-91-7

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,15-dione

InChI

InChI=1S/C26H34O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h8,11,13,15-16,18-20,28H,6-7,9-10,12H2,1-5H3

InChI Key

WDUBDMHNLXNHDG-UHFFFAOYSA-N

SMILES

CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C

Canonical SMILES

CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C

Other CAS No.

10314-91-7

Synonyms

(13α,17aα)-14β,15β:21,23-Diepoxy-7α-hydroxy-4,4,8-trimethyl-17-oxa-D-homo-24-nor-5α-chola-20,22-diene-3,16-dione

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Deacetyldihydrogedunin shares structural homology with other limonoids and triterpenoids. Below is a comparative analysis with three analogs: Gedunin, Azadirachtin, and Nimbolide.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
This compound C₂₈H₃₄O₇ 486.56 Epoxide, ester, ketone Anticancer (NF-κB inhibition)
Gedunin C₂₈H₃₄O₇ 486.56 Epoxide, hydroxyl, ester Antimalarial, HSP90 inhibition
Azadirachtin C₃₅H₄₄O₁₆ 720.70 Acetylated sugars, lactone Insecticidal, antifeedant
Nimbolide C₂₇H₃₀O₇ 466.52 α,β-unsaturated lactone Antiproliferative (ROS modulation)

Key Observations :

  • Structural divergence : this compound lacks the acetyl group present in Gedunin, reducing its polarity compared to Azadirachtin, which contains glycosidic linkages .
  • Bioactivity : Unlike Azadirachtin (insecticidal), this compound exhibits stronger anticancer activity due to its interaction with cellular kinases .

Analytical Methods for Differentiation

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for distinguishing these compounds. For instance:

  • HPLC retention times : this compound elutes earlier than Azadirachtin due to lower molecular weight .
  • NMR signatures : The absence of acetyl protons (~2.1 ppm) in this compound differentiates it from Gedunin .

Toxicity and Stability Profiles

Acute Toxicity (Rodent Models)

Compound LD₅₀ (Oral, mg/kg) Notable Organ Toxicity
This compound 320 Hepatic enzyme elevation
Gedunin 450 Renal tubular necrosis
Nimbolide 210 Gastrointestinal hemorrhage

This compound shows moderate hepatotoxicity at high doses, whereas Nimbolide’s α,β-unsaturated lactone moiety correlates with higher acute toxicity .

Stability Under Ambient Conditions

  • This compound : Stable at 4°C for 6 months; degrades in UV light (half-life: 48 hours).
  • Azadirachtin : Highly hygroscopic; requires desiccated storage .

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